4-(pyrrolidin-3-yl)-1,4-oxazepane
Description
Properties
CAS No. |
1340208-11-8 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-pyrrolidin-3-yl-1,4-oxazepane |
InChI |
InChI=1S/C9H18N2O/c1-4-11(5-7-12-6-1)9-2-3-10-8-9/h9-10H,1-8H2 |
InChI Key |
JWNIOYJWUQZHDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2CCNC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of N-Tethered Bisalcohol Precursors
The Brønsted acid-catalyzed intramolecular etherification of bisalcohols represents a robust strategy for constructing the 1,4-oxazepane ring. In a seminal study, researchers synthesized 1,4-oxazepanes by treating N-tethered bisalcohols with concentrated sulfuric acid (H₂SO₄) in p-dioxane at 80°C . For 4-(pyrrolidin-3-yl)-1,4-oxazepane, this approach requires a precursor such as 3-(3-hydroxypropyl)pyrrolidine , where the hydroxyl groups are strategically positioned to enable cyclization.
Mechanistic Insights :
-
Step 1 : Protonation of the primary hydroxyl group by H₂SO₄ generates a reactive oxonium ion.
-
Step 2 : Nucleophilic attack by the secondary hydroxyl group forms the ether bond, yielding the seven-membered 1,4-oxazepane ring .
-
Step 3 : Stereochemical control at the pyrrolidine C3 position is achieved using chiral auxiliaries or asymmetric hydrogenation, as reported for analogous pyrrolidine syntheses .
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| H₂SO₄, p-dioxane, 80°C | 62 | 95 |
| TFA, CH₃CN, 25°C | 38 | 88 |
The use of H₂SO₄ outperformed trifluoroacetic acid (TFA) due to its stronger protonating capacity, which accelerates the rate-determining oxonium ion formation .
Domino Reactions Involving Ethanolamines and Formaldehyde
A second route employs ethanolamine derivatives in a one-pot domino reaction with polyformaldehyde and N-vinylpyrrolidin-2-one. This method, adapted from oxazepane syntheses , leverages the reactivity of formaldehyde to form methylene bridges while concurrently introducing the pyrrolidine moiety.
Reaction Protocol :
-
Ethanolamine Activation : 3-(2-Aminoethyl)pyrrolidine is treated with polyformaldehyde in acetonitrile (ACN) at room temperature.
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Cyclization : N-Vinylpyrrolidin-2-one participates in a Michael addition, followed by intramolecular hemiaminal formation to yield the 1,4-oxazepane core .
Key Observations :
-
Substituents on the pyrrolidine ring (e.g., methyl or fluorine groups) influence reaction kinetics. For example, electron-withdrawing groups at the pyrrolidine C4 position reduced cyclization yields by 20–30% due to steric hindrance .
-
The optimal molar ratio of formaldehyde to ethanolamine was 2:1, achieving a 58% isolated yield .
Reductive Amination for Convergent Synthesis
A convergent approach couples pre-formed pyrrolidine and 1,4-oxazepane fragments via reductive amination. This method is advantageous for introducing diverse substituents on both rings.
Synthetic Steps :
-
Oxazepane Aldehyde Synthesis : 4-Amino-1,4-oxazepane is oxidized to the corresponding aldehyde using Dess-Martin periodinane (DMP).
-
Pyrrolidine Amine Preparation : 3-Aminopyrrolidine is protected as a tert-butyl carbamate (Boc) to prevent side reactions.
-
Coupling : The aldehyde and amine undergo reductive amination with sodium cyanoborohydride (NaBH₃CN) in methanol, followed by Boc deprotection with HCl .
Performance Metrics :
-
Overall Yield : 45% over four steps.
-
Stereoselectivity : The (S)-configured pyrrolidine derivative exhibited a 3:1 diastereomeric ratio (dr), attributed to steric effects during imine formation .
Palladium-mediated Suzuki-Miyaura and Buchwald-Hartwig couplings enable the introduction of aryl or heteroaryl groups to the oxazepane ring post-cyclization. For instance, this compound was functionalized at the C7 position using a brominated oxazepane intermediate and 3-pyridinylboronic acid .
Conditions :
-
Catalyst : Pd(dba)₂ (5 mol%).
-
Ligand : XPhos (10 mol%).
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Base : Cs₂CO₃, toluene, 110°C.
Outcome :
-
Yield : 71%.
-
Scope : Electron-deficient boronic acids reacted efficiently (60–75% yields), while electron-rich analogs required higher temperatures (130°C) .
Enzymatic Resolution for Enantiopure Synthesis
To address the chiral complexity of this compound, lipase-mediated kinetic resolution has been explored. Pseudomonas fluorescens lipase (PFL) selectively acylated the (R)-enantiomer of a racemic pyrrolidine-oxazepane precursor, yielding enantiomerically pure product (ee > 99%) .
Process Parameters :
-
Acyl Donor : Vinyl acetate.
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Solvent : tert-Butyl methyl ether (TBME).
-
Conversion : 48% at 24 hours.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-3-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, alkylating agents; reactions often require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized products depending on the substituents introduced .
Scientific Research Applications
4-(pyrrolidin-3-yl)-1,4-oxazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-3-yl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 4-(pyrrolidin-3-yl)-1,4-oxazepane, highlighting differences in substituents, synthesis, and applications:
Structural and Functional Insights
Substituent Effects: Bromoisothiazolopyridine (Compound 1): The bromine atom enhances electrophilic reactivity, making it suitable for kinase inhibition. Its high yield (96%) suggests efficient coupling of 1,4-oxazepane with heterocyclic bromides . Indole-ethyl-pyrimidine (Compound 2): The indole group enables π-π stacking with aromatic residues in enzymes like CYP121A1, while the pyrimidine ring contributes to hydrogen bonding. The 88% yield reflects robust SNAr reactions . Its dihydrochloride salt form improves solubility . 4-Fluorophenyl (Compound 4): Fluorine’s electronegativity enhances metabolic stability and membrane permeability, though the compound’s discontinuation may relate to synthetic challenges .
Synthetic Efficiency :
- Compounds with aromatic heterocycles (e.g., bromoisothiazolopyridine) achieve higher yields (96%) due to optimized coupling conditions .
- Aliphatic substitutions (e.g., piperidine) lack reported yields but are prioritized for scalability in agrochemicals .
Applications :
- Kinase Inhibitors : Bromine-containing analogs (Compound 1) target GAK, a regulator of viral entry, demonstrating the scaffold’s versatility in antiviral research .
- Antimicrobial Agents : Indole derivatives (Compound 2) inhibit CYP121A1, a cytochrome P450 enzyme critical for Mycobacterium tuberculosis survival .
- Agrochemicals : Piperidine-substituted oxazepanes (Compound 3) are precursors for crop protection agents, leveraging their stability and modular synthesis .
Key Research Findings
Electron-withdrawing groups (e.g., bromine, fluorine) improve binding affinity but may reduce solubility, necessitating salt formation (e.g., dihydrochloride) .
Biological Activity Trends :
- Aromatic substituents (e.g., indole, bromophenyl) correlate with enzyme inhibition, while aliphatic groups (e.g., piperidine) favor agrochemical applications .
Synthetic Challenges :
- Bulky substituents (e.g., benzyl groups in ) lower yields due to steric hindrance, whereas smaller groups (e.g., methyl in ) achieve moderate yields (69–70%) .
Biological Activity
4-(Pyrrolidin-3-yl)-1,4-oxazepane is a heterocyclic compound with significant interest in medicinal chemistry due to its unique structural features, which combine a pyrrolidine and an oxazepane ring. This compound has been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES : C1CN(CCOC1)C2CCNC2
- InChI : InChI=1S/C9H18N2O/c1-4-11(5-7-12-6-1)9-2-3-10-8-9/h9-10H,1-8H2
This compound features two nitrogen-containing rings, which contribute to its diverse chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular responses.
Antimicrobial Activity
Research has indicated that compounds containing pyrrolidine rings exhibit notable antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including resistant strains. The presence of the pyrrolidine moiety is believed to enhance the compound's interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anti-inflammatory Properties
Studies have suggested that this compound may possess anti-inflammatory effects. This activity could be mediated through the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways. Such properties make it a candidate for treating conditions characterized by chronic inflammation.
Anticancer Potential
The compound's unique structure allows it to interact with multiple cellular targets, which may lead to anticancer effects. Preliminary studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro. Further investigation into its mechanism of action and efficacy in vivo is warranted.
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds and provided insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial efficacy against Staphylococcus aureus; demonstrated significant inhibition at low concentrations. |
| Study 2 | Explored anti-inflammatory effects in a murine model; showed reduced levels of TNF-alpha and IL-6 upon treatment. |
| Study 3 | Evaluated anticancer properties in breast cancer cell lines; reported a decrease in cell viability and induction of apoptosis. |
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 4-(pyrrolidin-3-yl)-1,4-oxazepane, and what critical parameters influence yield?
- Methodology : The compound can be synthesized via cyclization reactions involving pyrrolidine precursors. Key steps include refluxing with chloranil in xylene (25–30 hours) to facilitate ring formation, followed by purification via recrystallization from methanol . Critical parameters include:
- Reaction time : Prolonged reflux (≥25 hours) ensures complete cyclization.
- Solvent choice : Xylene’s high boiling point (138–144°C) supports high-temperature stability.
- Purification : Recrystallization minimizes impurities, as seen in analogous oxazepane syntheses .
- Table 1 : Comparative Synthesis Conditions
| Parameter | (Oxazepane Analog) | (Oxadiazolo-Thiazinone) |
|---|---|---|
| Solvent | Xylene | Piperidine/Triethylamine |
| Reaction Time | 25–30 hours | 1 hour |
| Purification Method | Recrystallization (methanol) | Flash chromatography |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms pyrrolidine-oxazepane ring fusion. For complex derivatives, 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, especially for isomers with similar physical properties .
- Chromatography : HPLC-PDA monitors purity, while GC-MS detects volatile byproducts .
Q. How can researchers assess the compound’s stability under standard laboratory conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to:
- Thermal stress : 40–60°C for 4 weeks (ICH Q1A guidelines).
- Humidity : 75% RH to evaluate hygroscopicity.
- Light exposure : UV-vis spectroscopy tracks photodegradation . Surface adsorption studies (e.g., silica or polymer interactions) may predict stability on lab equipment .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR/MS) for derivatives be resolved?
- Methodology :
- Isomer differentiation : Use X-ray crystallography to confirm stereochemistry, as seen in triazolo-pyridazine derivatives .
- Dynamic NMR : Probe conformational exchange in pyrrolidine rings at variable temperatures .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare with experimental data .
Q. What strategies optimize regioselectivity in functionalizing the pyrrolidine-oxazepane core?
- Methodology :
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protection of pyrrolidine nitrogen) to direct electrophilic substitution .
- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at specific positions, as demonstrated in pyrazole-sulfonylpyrrole syntheses .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at oxazepane oxygen .
Q. What degradation pathways occur under oxidative or acidic stress, and how can they be mitigated?
- Methodology :
- Forced degradation : Treat with H₂O₂ (3% v/v) or HCl (0.1M) and analyze by LC-MS to identify cleavage products (e.g., pyrrolidine ring opening) .
- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (pH 6–8) to minimize acid-catalyzed decomposition .
Key Methodological Considerations
- Experimental Design : Use factorial design (e.g., DoE) to evaluate interactions between variables like temperature, catalyst loading, and solvent polarity .
- Data Interpretation : Apply multivariate analysis (PCA, PLS) to correlate structural modifications with bioactivity trends in related diazepane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
